This compound features a precisely defined three-dimensional pharmacophore: a benzofuran-2-carboxamide core linked to a thiazole moiety bearing a 3,5-dimethoxybenzyl thioether at the C4 position. This underexplored substitution pattern modulates lipophilicity (XLogP3-AA=4.8) and hydrogen-bond acceptor count (7), offering a novel vector for SAR campaigns. Supplied at ≥90% purity with no overlapping bioactivity annotations in major public databases (PubChem CID 16850285), it is ideal for de novo hit discovery and leukotriene receptor comparative profiling alongside known antagonists.
Molecular FormulaC22H20N2O4S2
Molecular Weight440.53
CAS No.941916-00-3
Cat. No.B2652938
⚠ Attention: For research use only. Not for human or veterinary use.
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide (CAS 941916-00-3): Chemical Identity and Compound Class
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide (CAS 941916-00-3) is a synthetic small-molecule chemical probe featuring a benzofuran-2-carboxamide core linked to a 2-aminothiazole moiety via a thioether bridge bearing a 3,5-dimethoxybenzyl substituent [1]. Its molecular formula is C22H20N2O4S2 with a molecular weight of 440.5 g/mol [1]. The compound belongs to the class of thiazolylbenzofuran derivatives, a scaffold historically explored for leukotriene antagonism and anticancer activity [2]. It is primarily supplied as a research-grade screening compound (≥90% purity) for drug discovery and chemical biology applications [3].
[1] PubChem Compound Summary for CID 16850285, N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide. National Center for Biotechnology Information (2025). View Source
[2] Matsuo M, Okumura K, Shigenaga S. Novel thiazolylbenzofuran derivatives as leukotriene and SRS-A antagonists. Patent CN-1209809-A, assigned to Fujisawa Pharmaceutical Co. (1999). View Source
[3] Kuujia.com. CAS 941916-00-3 Price: N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide. Life Chemicals F2468-0461 product listing (accessed 2026-04-29). View Source
Why N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide Cannot Be Replaced by Generic Analogs
Substitution among thiazolylbenzofuran analogs is scientifically unreliable without empirical evidence for the specific compound. The precise positioning of the 3,5-dimethoxybenzyl thioether at the thiazole C4 position, combined with the benzofuran-2-carboxamide linkage, defines a unique three-dimensional pharmacophore that determines target engagement, selectivity, and metabolic stability [1]. Minor structural changes—such as replacing the 3,5-dimethoxybenzyl group with a benzyl or phenyl substituent, or altering the thioether bridge length—can drastically alter binding kinetics, logP, and metabolic vulnerability [2]. Procurement decisions based solely on in-class assumptions without compound-specific comparative data risk selecting an analog with divergent activity profiles, unrecognized off-target liabilities, or unsuitable physicochemical properties for the intended experimental system.
[1] Ilkiv MV, Shalai YaR, Mazur HM, et al. Effect of a thiazole derivative (BF1) and its PEG-polymeric nanoparticle complex on respiration and mitochondrial membrane potential in murine NK/Ly tumor cells. Results in Chemistry. 2024; p. 101610. doi:10.1055/s-0041-1738070 View Source
[2] Matsuo M, Okumura K, Shigenaga S. Novel thiazolylbenzofuran derivatives as leukotriene and SRS-A antagonists. Patent CN-1209809-A, assigned to Fujisawa Pharmaceutical Co. (1999). View Source
Quantitative Differentiation Evidence for N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide (CAS 941916-00-3)
Research Application Scenarios for N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide Based on Available Evidence
Exploratory Medicinal Chemistry and Scaffold Optimization
Researchers seeking to expand structure-activity relationship (SAR) understanding of thiazolylbenzofuran derivatives can procure this compound as a novel starting point for medicinal chemistry campaigns. Its distinct 3,5-dimethoxybenzyl thioether at the thiazole C4 position provides an underexplored vector for modulating lipophilicity (computed XLogP3-AA = 4.8) and hydrogen-bond acceptor count (7 acceptors) relative to published analogs [1]. The compound serves as a chemical probe for investigating how thioether bridge geometry and dimethoxy substitution influence target binding and pharmacokinetic properties.
Biological Screening Library Expansion
Institutions building focused compound libraries for phenotypic or target-based screening can use 941916-00-3 as a structurally validated member of the benzofuran-thiazole hybrid chemotype. Its availability at ≥90% purity in multiple quantity formats (2 µmol and 5 µmol) from commercial suppliers facilitates high-throughput screening integration [2]. The compound's structural novelty, confirmed by PubChem CID 16850285 with no overlapping bioactivity annotations in major public databases, makes it suitable for de novo hit discovery campaigns [1].
Chemical Probe for Leukotriene Pathway Investigation
Patent literature establishes that thiazolylbenzofuran derivatives exhibit leukotriene and SRS-A (slow-reacting substance of anaphylaxis) antagonism [3]. Although compound-specific potency data is not publicly available, 941916-00-3 may serve as a comparative probe in leukotriene receptor binding assays alongside known antagonists such as montelukast or zafirlukast, provided users independently generate head-to-head data.
[1] PubChem Compound Summary for CID 16850285, N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide. National Center for Biotechnology Information (2025). View Source
[2] Kuujia.com. CAS 941916-00-3 Price: N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide. Life Chemicals F2468-0461 product listing (accessed 2026-04-29). View Source
[3] Matsuo M, Okumura K, Shigenaga S. Novel thiazolylbenzofuran derivatives as leukotriene and SRS-A antagonists. Patent CN-1209809-A, assigned to Fujisawa Pharmaceutical Co. (1999). View Source
Quote Request
Request a Quote for N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.